1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid
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Overview
Description
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of biological activities. Quinolines are known for their applications in various therapeutic areas, including antibacterial, antiviral, and anticancer treatments .
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst can lead to the formation of the quinoline ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-carboxylic acid position, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic properties.
Biology: This compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for its potential as an antibacterial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, including antimicrobial and anticancer activities.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial properties, often used to treat various infections. The uniqueness of this compound lies in its specific substituents, which confer unique chemical properties and biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methyl-4H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
WEIJQYOTZSWYEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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